molecular formula C6H7N3O B12906881 6-Amino-2-methylpyrimidine-4-carbaldehyde CAS No. 6344-35-0

6-Amino-2-methylpyrimidine-4-carbaldehyde

Cat. No.: B12906881
CAS No.: 6344-35-0
M. Wt: 137.14 g/mol
InChI Key: RIFRFKQVVJGMGL-UHFFFAOYSA-N
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Description

6-Amino-2-methylpyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C₆H₇N₃O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methylpyrimidine-4-carbaldehyde typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with ammonia or an amine source under controlled conditions. One common method includes the use of solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the amino group .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

6-Amino-2-methylpyrimidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methylpyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-methylpyrimidine-4-carbaldehyde is unique due to its specific functional groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

6-amino-2-methylpyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFRFKQVVJGMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287348
Record name 6-amino-2-methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-35-0
Record name NSC50475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-2-methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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